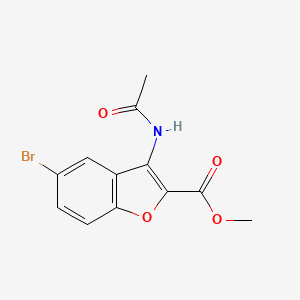
Methyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the bromination of a benzofuran precursor, followed by acetamidation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Research: The compound’s antibacterial and antiviral properties make it a candidate for developing new antimicrobial agents.
Pharmaceutical Development: It serves as a lead compound for designing new drugs with improved efficacy and reduced side effects.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anti-cancer activity may result from the inhibition of key enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s structure-activity relationship provides valuable insights .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure and fewer functional groups.
5-Bromo-2-benzofuran: A brominated derivative with similar reactivity but lacking the acetamido and ester groups.
3-Acetamido-2-benzofuran: An acetamido derivative without the bromine and ester groups.
Uniqueness
Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetamido and ester groups contribute to its biological activity and solubility .
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-6(15)14-10-8-5-7(13)3-4-9(8)18-11(10)12(16)17-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
UKWAGVPNFORRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















